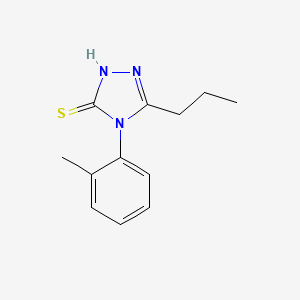
4-(2-methylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-methylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry and biochemistry. This compound is a thiol derivative of 1,2,4-triazole, which is a heterocyclic compound that contains three nitrogen atoms. In
Scientific Research Applications
4-(2-methylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antioxidant properties. This compound has also been investigated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease. Additionally, it has been studied for its role in the regulation of various signaling pathways and as a modulator of enzyme activity.
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is not fully understood, but several studies have suggested that it may act through multiple pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. Additionally, it has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. Additionally, it has been reported to possess antimicrobial and antifungal activity, which may make it useful in the treatment of various infections. This compound has also been shown to exhibit antitumor activity and may have potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-methylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of biological activities. This compound has been shown to exhibit a wide range of effects, which may make it useful in a variety of experimental settings. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound have been reported to cause cytotoxicity and may be harmful to cells.
Future Directions
There are several potential future directions for the study of 4-(2-methylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Other potential future directions include the investigation of the pharmacokinetics and pharmacodynamics of this compound, as well as its potential use in combination with other drugs for synergistic effects.
properties
IUPAC Name |
4-(2-methylphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-6-11-13-14-12(16)15(11)10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDNVVLLUMIUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4778702.png)
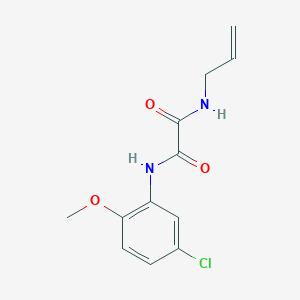
![2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4778722.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4778732.png)
![methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4778740.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4778746.png)
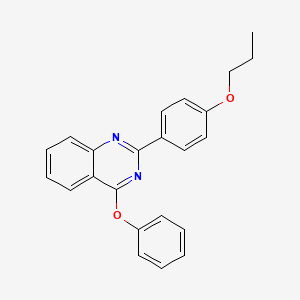
![3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B4778759.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4778774.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4778803.png)
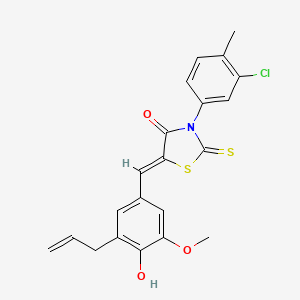
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B4778818.png)
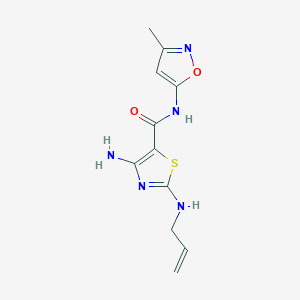
![3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4778825.png)